tetranor-12(R)-HETE

Description

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

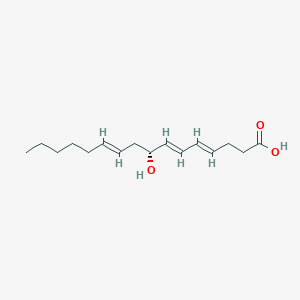

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1 |

InChI Key |

KBOVKDIBOBQLRS-VGHFITEPSA-N |

Isomeric SMILES |

CCCCC/C=C/C[C@H](/C=C/C=C/CCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of Tetranor-12(R)-HETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-HETE (systematic name: 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a C16 polyunsaturated fatty acid and a principal metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via peroxisomal β-oxidation. While direct research on the specific biological functions of tetranor-12(R)-HETE is limited, its metabolic origin from the potent bioactive lipid 12(R)-HETE suggests its involvement in similar physiological and pathophysiological pathways. This technical guide synthesizes the current understanding of tetranor-12(R)-HETE, drawing inferences from its parent compound, and provides a framework for its further investigation. Key areas of interest include its potential roles in inflammation, cardiovascular regulation, and ocular physiology, particularly in the cornea where its formation has been noted.

Introduction

Eicosanoids and other lipid mediators are critical signaling molecules in a vast array of biological processes. 12(R)-HETE, a product of arachidonic acid metabolism by 12R-lipoxygenase and cytochrome P450 enzymes, is known to exert significant biological effects. The metabolic fate of 12(R)-HETE is crucial for terminating or modifying its signaling. One major metabolic pathway is β-oxidation, leading to the formation of tetranor-12(R)-HETE. Understanding the biological activity of this metabolite is essential for a complete picture of 12(R)-HETE signaling and for the development of therapeutics targeting this pathway.

Metabolic Pathway of Tetranor-12(R)-HETE

The biosynthesis of tetranor-12(R)-HETE is a two-step process initiated from the enzymatic oxygenation of arachidonic acid.

2.1. Formation of 12(R)-HETE from Arachidonic Acid

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by the action of 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 (CYP) enzymes. 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by peroxidases.

2.2. β-Oxidation to Tetranor-12(R)-HETE

12(R)-HETE undergoes two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This conversion results in the formation of the 16-carbon metabolite, tetranor-12(R)-HETE. This process is believed to occur primarily in peroxisomes.

Biosynthetic pathway of tetranor-12(R)-HETE.

Potential Biological Functions and Signaling Pathways

The biological activities of tetranor-12(R)-HETE are largely unexplored. However, based on the well-documented functions of its precursor, 12(R)-HETE, several potential roles and signaling pathways can be postulated.

3.1. Ocular Physiology

12(R)-HETE is an endogenous metabolite in the corneal epithelium and is a potent inhibitor of Na+/K+-ATPase. This inhibition is thought to play a role in regulating intraocular pressure. Studies have shown that both 12(R)-HETE and its metabolite, which is consistent with the structure of tetranor-12(R)-HETE, can diffuse through the corneal stroma. This suggests that tetranor-12(R)-HETE may also contribute to the regulation of corneal ion transport and intraocular pressure.

3.2. Inflammation and Immunology

Both 12(S)-HETE and 12(R)-HETE can interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for LTB4, to mediate inflammatory responses. While the S-enantiomer of tetranor-HETE has been suggested to have a role in controlling inflammation in injured corneas, the direct effects of tetranor-12(R)-HETE on inflammatory cells and processes are yet to be determined.

3.3. Cardiovascular System

12(R)-HETE is a competitive antagonist of the thromboxane (B8750289) A2 (TP) receptor, leading to vasorelaxation and inhibition of platelet aggregation. It is plausible that tetranor-12(R)-HETE retains some affinity for the TP receptor and may act as a modulator of vascular tone and hemostasis.

Quantitative Data

Direct quantitative data for the biological activity of tetranor-12(R)-HETE is not currently available in the public domain. The following table summarizes key quantitative parameters for its parent compound, 12(R)-HETE, which can serve as a valuable reference for future investigations.

| Target | Ligand | Assay Type | Cell/Tissue | Quantitative Value (IC50) |

| Na+/K+-ATPase | 12(R)-HETE | Enzyme Inhibition | Bovine Corneal Epithelium | ~1 µM |

| Thromboxane (TP) Receptor | 12(R)-HETE | Radioligand Binding | Washed Human Platelets | 0.734 µM |

Experimental Protocols

The study of tetranor-12(R)-HETE requires robust methodologies for its synthesis, purification, and biological characterization.

5.1. Synthesis and Purification

As commercial availability may be limited, de novo synthesis is often required.

-

Biotransformation: Incubation of synthetic 12(R)-HETE with isolated rat liver peroxisomes or specific cell lines known for high β-oxidation activity can be employed to generate tetranor-12(R)-HETE.

-

Chemical Synthesis: Multi-step organic synthesis provides a more controlled route to obtain pure tetranor-12(R)-HETE and allows for the introduction of isotopic labels for use as internal standards in quantitative analyses.

-

Purification: Following synthesis or extraction from biological matrices, purification is typically achieved using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.

General workflow for purification and analysis.

5.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.

-

Sample Preparation: Lipid extraction from biological samples is typically performed using a solid-phase extraction (SPE) protocol with a C18 cartridge.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution, for example, using a water/acetonitrile mobile phase containing a small percentage of formic acid.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A stable isotope-labeled internal standard is crucial for accurate quantification.

5.3. Biological Activity Assays

To elucidate the biological function of tetranor-12(R)-HETE, a variety of in vitro assays can be employed.

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of tetranor-12(R)-HETE to candidate receptors like BLT2 and the TP receptor.

-

Method: Competitive radioligand binding assays using membranes from cells overexpressing the receptor of interest and a known radiolabeled ligand.

-

-

Functional Receptor Assays:

-

Objective: To assess the functional activity (agonist or antagonist) of tetranor-12(R)-HETE at its target receptors.

-

Methods: Measurement of second messenger mobilization, such as intracellular calcium flux (for Gq-coupled receptors like TP) or cAMP levels (for Gi-coupled receptors), in response to ligand application.

-

-

Enzyme Inhibition Assays:

-

Objective: To evaluate the inhibitory potential of tetranor-12(R)-HETE on Na+/K+-ATPase activity.

-

Method: An in vitro assay measuring the enzymatic activity of purified Na+/K+-ATPase in the presence of varying concentrations of tetranor-12(R)-HETE.

-

Experimental approach for functional characterization.

Future Directions and Conclusion

The biological significance of tetranor-12(R)-HETE remains an open area of investigation. Future research should focus on definitively identifying its molecular targets and elucidating its functional effects in relevant physiological systems, particularly in the eye and the cardiovascular system. The development of specific pharmacological tools and the use of advanced analytical techniques will be paramount in unraveling the precise role of this 12(R)-HETE metabolite. A thorough understanding of the bioactivity of tetranor-12(R)-HETE will not only enhance our knowledge of lipid signaling but may also unveil new therapeutic opportunities for a range of inflammatory and metabolic diseases.

An In-Depth Technical Guide on the Endogenous Synthesis of Tetranor-12(R)-HETE in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a peroxisomal β-oxidation metabolite of 12(R)-HETE, in mammals. It details the enzymatic pathways, cellular localization, and key intermediates involved in its biosynthesis, from the initial oxygenation of arachidonic acid to the final chain-shortened product. This document also collates available quantitative data on the levels of its precursor, 12(R)-HETE, and provides detailed experimental protocols for the extraction and chiral analysis of these eicosanoids. Furthermore, it explores the known signaling pathways and biological activities of 12(R)-HETE, which provide a foundation for understanding the potential physiological and pathological roles of tetranor-12(R)-HETE.

Introduction

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) represent a significant class of bioactive lipids. This guide focuses on the endogenous synthesis of a specific HETE metabolite, tetranor-12(R)-HETE. This molecule is the product of two sequential metabolic pathways: the initial formation of 12(R)-HETE from arachidonic acid and its subsequent peroxisomal β-oxidation. Understanding the intricate details of its synthesis is paramount for elucidating its biological functions and its potential as a biomarker or therapeutic target.

Biosynthesis of the Precursor: 12(R)-HETE

The synthesis of tetranor-12(R)-HETE begins with the formation of its precursor, 12(R)-HETE, from arachidonic acid. This initial step can be catalyzed by two distinct enzyme systems: 12R-lipoxygenase and cytochrome P450 monooxygenases.

12R-Lipoxygenase (ALOX12B) Pathway

The primary and most stereospecific route for 12(R)-HETE synthesis is catalyzed by 12R-lipoxygenase (ALOX12B). This enzyme introduces a hydroperoxy group at the C12 position of arachidonic acid with an R configuration, forming 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This intermediate is then rapidly reduced to 12(R)-HETE by ubiquitous cellular glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4).

-

Cellular and Tissue Distribution: The expression of ALOX12B is tissue-specific, with high levels found in the skin, particularly in keratinocytes.[1] It is also present in the corneal epithelium and squamous epithelial cells of human tonsils.[2]

Cytochrome P450 (CYP) Pathway

Certain isoforms of cytochrome P450 enzymes can also metabolize arachidonic acid to 12(R)-HETE.[2][3] Unlike the lipoxygenase pathway, CYP-mediated hydroxylation often produces a racemic mixture of 12(R)-HETE and 12(S)-HETE, although the R-enantiomer may predominate.[2] This pathway is particularly relevant in tissues where ALOX12B is not highly expressed.

-

Cellular and Tissue Distribution: Cytochrome P450 enzymes are abundant in the liver and are also found in other tissues, including the corneal epithelium.[2]

digraph "Biosynthesis_of_12R-HETE" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

ALOX12B [label="12R-Lipoxygenase\n(ALOX12B)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CYP450 [label="Cytochrome P450", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

HpETE [label="12(R)-HpETE", fillcolor="#FBBC05", fontcolor="#202124"];

HETE [label="12(R)-HETE", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GPX [label="Glutathione\nPeroxidases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AA -> ALOX12B [arrowhead=none];

ALOX12B -> HpETE [label=" Oxygenation"];

AA -> CYP450 [arrowhead=none];

CYP450 -> HETE [label=" Hydroxylation"];

HpETE -> GPX [arrowhead=none];

GPX -> HETE [label=" Reduction"];

}

Figure 2: Peroxisomal β-oxidation of 12(R)-HETE.

Quantitative Data

Precise quantification of tetranor-12(R)-HETE in biological samples is challenging due to its low endogenous concentrations and the presence of structurally similar isomers. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for accurate and sensitive measurement.

While specific reference ranges for tetranor-12(R)-HETE in healthy individuals are not well-established, studies have reported its levels in certain pathological conditions. For instance, plasma levels of tetranor-12-HETE were found to be significantly elevated in patients with non-alcoholic fatty liver disease (NAFLD) compared to healthy controls.[4] Further research is needed to establish baseline levels in various tissues and biofluids in both healthy and diseased states.

Table 1: Quantitative Levels of 12(R)-HETE and Tetranor-12(R)-HETE in Biological Samples

Analyte Species Sample Type Condition Concentration Reference 12(R)-HETE Human Serum Healthy 11.16 ± 2 ng/mL [5] 12(S)-HETE Human Serum Healthy 1849 ± 308 ng/mL [5] 12(R)-HETE Mouse Skin Atopic Dermatitis Significantly increased vs. control [6] 12(S)-HETE Mouse Skin Atopic Dermatitis Significantly increased vs. control [6] 12(S)-HETE Rat Lens (4-day-old) Healthy Highest levels, decline with age [7] Tetranor-12-HETE Human Plasma NAFLD Significantly elevated vs. healthy [4]

Experimental Protocols

Extraction of Tetranor-12(R)-HETE from Biological Samples

A robust extraction method is critical for the accurate quantification of tetranor-12(R)-HETE. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed, with SPE generally providing cleaner extracts.

5.1.1. Solid-Phase Extraction (SPE) Protocol for Plasma/Serum

This protocol is a general guideline and should be optimized for specific sample types and analytical instrumentation.

-

Sample Pre-treatment:

-

Thaw frozen plasma or serum samples at room temperature.

-

To 1 mL of plasma/serum, add an appropriate internal standard (e.g., deuterated tetranor-12(R)-HETE).

-

Acidify the sample to pH 3-4 with a dilute acid (e.g., 0.1 M HCl or formic acid) to protonate the carboxylic acid group of the analyte.

-

Centrifuge the sample at >3000 x g for 10 minutes at 4°C to pellet proteins.

-

SPE Cartridge Conditioning:

-

Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

-

Condition the cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water through the sorbent. Do not allow the cartridge to dry.

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing:

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

-

Elution:

-

Elute the tetranor-12(R)-HETE from the cartridge with 2-3 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

```dot

digraph "SPE_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.3];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

Start [label="Plasma/Serum Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Pretreat [label="Pre-treatment\n(Acidification, Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"];

Condition [label="SPE Cartridge Conditioning\n(Methanol, Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Load [label="Sample Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Wash [label="Washing\n(Water, low % Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Elute [label="Elution\n(Methanol/Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dry [label="Drying and Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"];

End [label="Analysis by LC-MS/MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Pretreat;

Pretreat -> Load;

Condition -> Load [style=dashed];

Load -> Wash;

Wash -> Elute;

Elute -> Dry;

Dry -> End;

}

Figure 4: Known and potential signaling pathways of 12(R)-HETE.

Conclusion

The endogenous synthesis of tetranor-12(R)-HETE in mammals is a multi-step process involving the initial formation of 12(R)-HETE from arachidonic acid by 12R-lipoxygenase or cytochrome P450 enzymes, followed by peroxisomal β-oxidation. While the biosynthetic pathway is becoming clearer, significant gaps remain in our understanding of the quantitative levels of this metabolite in various tissues and its specific biological functions and signaling pathways. The detailed experimental protocols and information presented in this guide provide a solid foundation for researchers to further investigate the role of tetranor-12(R)-HETE in health and disease, which may ultimately lead to the development of new diagnostic markers and therapeutic strategies.

References

- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Temporal and regional production of 12(S)hydroxyeicosatetraenoic acid [12(S)-HETE] in rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetranor-12(R)-HETE Signaling Pathway in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a principal metabolite of the pro-inflammatory lipid mediator 12(R)-HETE, generated through the process of β-oxidation.[1] While direct research on the specific signaling pathways of Tetranor-12(R)-HETE in immune cells is limited, its role can be inferred from the well-documented activities of its precursor, 12(R)-HETE. This technical guide synthesizes the current understanding of 12(R)-HETE signaling in immune cells, presenting a putative signaling pathway for Tetranor-12(R)-HETE. This document provides a framework for future research and drug development targeting inflammation and immune responses modulated by this class of lipid mediators.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are critical signaling molecules in the inflammatory cascade. Among these, 12-hydroxyeicosatetraenoic acids (HETEs) exist as two primary stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities. 12(R)-HETE is a recognized chemoattractant for neutrophils, playing a role in the infiltration of these immune cells into inflamed tissues.[2] The metabolic fate of 12(R)-HETE leads to the formation of Tetranor-12(R)-HETE, a shorter-chain fatty acid. While the biological functions of many eicosanoid metabolites are well-characterized, the specific signaling functions of Tetranor-12(R)-HETE in immune cells remain an area of active investigation. This guide will focus on the known signaling of the parent compound, 12(R)-HETE, to build a hypothetical model for its tetranor derivative.

Biosynthesis of Tetranor-12(R)-HETE

The synthesis of Tetranor-12(R)-HETE is a two-step process initiated from arachidonic acid:

-

Formation of 12(R)-HETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes.[3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.

-

β-Oxidation to Tetranor-12(R)-HETE: 12(R)-HETE undergoes peroxisomal β-oxidation, a process that shortens the carboxylic acid chain, to yield Tetranor-12(R)-HETE.[1]

References

An In-depth Technical Guide to Tetranor-12(R)-HETE: Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of the bioactive lipid 12(R)-HETE. This document details its discovery, physicochemical properties, metabolic pathways, and analytical methodologies, and discusses its potential biological relevance.

Introduction and Discovery

Tetranor-12(R)-HETE, also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a C16 polyunsaturated fatty acid derived from the C20 arachidonic acid metabolite, 12(R)-HETE.[1] Its discovery is rooted in the study of 12(R)-HETE metabolism, particularly within corneal tissues. Early research demonstrated that corneal tissues metabolize 12(R)-HETE through β-oxidation, resulting in the loss of four carbon atoms from the carboxylic acid end to form this tetranor metabolite.[2][3] This metabolic process is primarily carried out by peroxisomes.[4][5][6]

Physicochemical Properties and Quantitative Data

The chemical and physical properties of tetranor-12(R)-HETE are summarized in the table below. To date, quantitative data on the endogenous levels of tetranor-12(R)-HETE in various biological matrices are limited. However, studies have indicated its elevated presence in certain pathological conditions.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₆O₃ | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | [1] |

| CAS Number | 135271-51-1 | [2] |

| Appearance | Solution in ethanol | [2] |

| λmax | 234 nm | [2] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.50 mg/ml | [2] |

Table 1: Physicochemical Properties of Tetranor-12(R)-HETE

| Biological Matrix | Condition | Concentration | Reference |

| Human Plasma | Nonalcoholic Fatty Liver Disease (NAFLD) | Significantly elevated compared to healthy controls | [7] |

| Human Plasma | Nonalcoholic Steatohepatitis (NASH) with liver fibrosis | Significantly associated | [7] |

Table 2: Reported Quantitative Levels of Tetranor-12-HETE in Human Plasma

Biosynthesis and Metabolism

Tetranor-12(R)-HETE is a product of the peroxisomal β-oxidation of 12(R)-HETE. This metabolic pathway involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. The initial substrate, 12(R)-HETE, is formed from arachidonic acid primarily by the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes.[8]

References

- 1. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tetranor-12(R)-HETE | CAS 135271-51-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches [pubmed.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Tetranor-12(R)-HETE: A Potential Biomarker for Inflammatory and Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, formed through the process of β-oxidation. As a member of the eicosanoid family, which comprises a group of signaling molecules derived from polyunsaturated fatty acids, Tetranor-12(R)-HETE is emerging as a potential biomarker for a range of pathological conditions. This technical guide provides a comprehensive overview of the current understanding of Tetranor-12(R)-HETE, with a focus on its biochemical origins, association with disease, and the methodologies for its detection and quantification.

Biochemical Pathway and Metabolism

Tetranor-12(R)-HETE originates from the metabolism of arachidonic acid. The initial step involves the action of lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes on arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This intermediate is then rapidly reduced to 12(R)-HETE. Subsequently, 12(R)-HETE undergoes β-oxidation, a process that shortens its carbon chain, leading to the formation of Tetranor-12(R)-HETE. This metabolic cascade is a crucial component of the complex network of inflammatory and signaling pathways.

Association with Disease

Elevated levels of Tetranor-12(R)-HETE and its precursors have been implicated in several diseases, suggesting its potential as a diagnostic or prognostic biomarker.

Nonalcoholic Fatty Liver Disease (NAFLD)

Research has indicated a significant elevation in plasma levels of Tetranor-12-HETE in patients with NAFLD when compared to healthy individuals.[1] While the precise role of Tetranor-12(R)-HETE in the pathogenesis of NAFLD is yet to be fully elucidated, its increased presence points to alterations in lipid metabolism and inflammatory processes characteristic of the disease.

Churg-Strauss Syndrome (Eosinophilic Granulomatosis with Polyangiitis)

Studies have identified a marked increase of 12-tetranor HETE in the bronchoalveolar lavage fluid (BALF) of patients with Churg-Strauss syndrome, a rare systemic vasculitis.[2] This finding suggests a potential role for this metabolite in the localized inflammatory environment of the lungs in this disease.

Other Potential Associations

Given that the precursor, 12-HETE, is linked to a variety of conditions including cardiovascular diseases, cancer, and diabetes, it is plausible that its metabolite, Tetranor-12(R)-HETE, may also serve as a biomarker in these contexts. However, further research is required to establish these direct correlations.

Quantitative Data Summary

The following table summarizes the key findings from studies investigating the association between Tetranor-12(R)-HETE and disease. It is important to note that the specific quantitative data from the primary research articles were not available in the publicly accessible abstracts.

| Disease State | Biological Matrix | Finding | Reference |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | Significantly elevated levels in NAFLD patients compared to healthy controls. | [1] |

| Churg-Strauss Syndrome | Bronchoalveolar Lavage Fluid (BALF) | Significantly elevated levels in patients with Churg-Strauss syndrome compared to asthmatic controls. | [2] |

Experimental Protocols

Accurate quantification of Tetranor-12(R)-HETE is crucial for its validation as a biomarker. The gold standard for this is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma

-

Sample Acidification: Acidify plasma samples to a pH of approximately 3.5 with a suitable acid (e.g., 2M hydrochloric acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with ethanol (B145695) followed by deionized water.

-

Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence includes water, a low-concentration organic solvent wash (e.g., 15% ethanol in water), and a non-polar solvent wash (e.g., hexane).

-

Elution: Elute the retained eicosanoids, including Tetranor-12(R)-HETE, with an appropriate organic solvent such as ethyl acetate (B1210297) or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transition for Tetranor-12-HETE: The specific precursor and product ions for Tetranor-12-HETE would be determined by direct infusion of a standard.

-

Signaling Pathways

The direct signaling pathways and receptors for Tetranor-12(R)-HETE are not yet well-established. However, significant research has been conducted on its precursor, 12(S)-HETE, which is known to interact with the G-protein coupled receptor GPR31.

Activation of GPR31 by 12(S)-HETE initiates a signaling cascade involving Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Downstream effects include the activation of the MAPK/ERK and NF-κB pathways, which are critically involved in cell proliferation, migration, and inflammation. It is hypothesized that Tetranor-12(R)-HETE may have its own distinct biological activities or modulate the signaling of its precursor, but this remains an active area of investigation.

Future Directions and Conclusion

Tetranor-12(R)-HETE is a promising biomarker that warrants further investigation. Future research should focus on:

-

Quantitative studies: Establishing precise concentration ranges of Tetranor-12(R)-HETE in larger patient cohorts for various diseases.

-

Mechanistic studies: Elucidating the specific biological functions and signaling pathways of Tetranor-12(R)-HETE to understand its role in disease pathogenesis.

-

Development of standardized assays: Creating and validating robust and reproducible analytical methods for the routine clinical measurement of Tetranor-12(R)-HETE.

References

Biosynthesis of tetranor-12(R)-HETE from 12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) from its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). 12(R)-HETE, a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) and cytochrome P450 (CYP) pathways, undergoes peroxisomal β-oxidation to yield its chain-shortened metabolite, tetranor-12(R)-HETE. This document details the enzymatic cascade responsible for this conversion, presents quantitative data from key studies, outlines detailed experimental protocols for investigating this metabolic pathway, and provides visual representations of the core processes to facilitate a deeper understanding for researchers in lipid biochemistry, pharmacology, and drug development.

Introduction

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereoisomer of the more extensively studied 12(S)-HETE and is generated from arachidonic acid via the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1] While both isomers have distinct biological activities, 12(R)-HETE has been implicated in various physiological and pathological processes, including inflammation and cell proliferation. The metabolic fate of 12(R)-HETE is crucial for understanding its local concentrations and biological effects. One of the key metabolic pathways for 12(R)-HETE is its conversion to tetranor-12(R)-HETE through β-oxidation. Evidence strongly suggests that this process occurs within peroxisomes, similar to the metabolism of other fatty acids and eicosanoids.[2] This guide will provide an in-depth exploration of this biosynthetic pathway.

The Biosynthetic Pathway: Peroxisomal β-Oxidation of 12(R)-HETE

The conversion of 12(R)-HETE to tetranor-12(R)-HETE is a multi-step enzymatic process that takes place in the peroxisome. This pathway involves a series of reactions that sequentially shorten the fatty acid chain by two carbons. The key enzymes involved are analogous to those in the general peroxisomal β-oxidation of fatty acids.

The proposed enzymatic steps are as follows:

-

Activation: 12(R)-HETE is first activated to its coenzyme A (CoA) thioester, 12(R)-HETE-CoA, by a peroxisomal acyl-CoA synthetase.

-

Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond between the α and β carbons of 12(R)-HETE-CoA, yielding 2-trans-enoyl-12(R)-HETE-CoA.

-

Hydration: A bifunctional enzyme (either L-bifunctional protein or D-bifunctional protein) adds a hydroxyl group to the double bond, forming 3-hydroxy-12(R)-HETE-CoA.

-

Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group to a keto group, resulting in the formation of 3-keto-12(R)-HETE-CoA.

-

Thiolytic Cleavage: 3-ketoacyl-CoA thiolase cleaves 3-keto-12(R)-HETE-CoA, releasing acetyl-CoA and a two-carbon shorter acyl-CoA, which in this case is the precursor to tetranor-12(R)-HETE.

Two cycles of β-oxidation are required to convert the 20-carbon 12(R)-HETE into the 16-carbon tetranor-12(R)-HETE.

Quantitative Data on 12(R)-HETE Metabolism

Quantitative analysis of 12(R)-HETE metabolism has been performed in various tissues, with corneal tissue being a notable model. The following table summarizes data from a study investigating the metabolism of [3H]-12(R)-HETE in intact rabbit corneas.

| Metabolite | Retention Time (min) | % of Total Radioactivity in Perfusate |

| 12(R)-HETE | 22.5 | 65% |

| tetranor-12(R)-HETE (8(R)-HHDTrE) | 14.2 | 25% |

| Other Polar Metabolites | < 10 | 10% |

| Data adapted from Hurst, J. S., & Balazy, M. (1991). Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE). Current eye research, 10(2), 117-123.[3] |

Experimental Protocols

In Vitro Peroxisomal β-Oxidation Assay for 12(R)-HETE

This protocol is adapted from general methods for assaying fatty acid β-oxidation and is tailored for studying the conversion of 12(R)-HETE to its metabolites.

Objective: To measure the in vitro conversion of 12(R)-HETE to tetranor-12(R)-HETE by isolated peroxisomes.

Materials:

-

Isolated peroxisomes (from rat liver or other relevant tissue)

-

12(R)-HETE substrate

-

Radiolabeled [3H]-12(R)-HETE (for tracking)

-

ATP, CoA, NAD+, FAD

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl, 5 mM MgCl2, and 0.1% Triton X-100)

-

Quenching solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Scintillation counter

Procedure:

-

Peroxisome Isolation: Isolate peroxisomes from the tissue of interest using differential centrifugation and a Percoll or sucrose (B13894) density gradient. Assess the purity of the fraction using marker enzyme assays (e.g., catalase).

-

Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes (e.g., 50-100 µg of protein) with the reaction buffer.

-

Substrate Addition: Add 12(R)-HETE and a tracer amount of [3H]-12(R)-HETE to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding ATP, CoA, NAD+, and FAD.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the lipids from the reaction mixture using an organic solvent.

-

Analysis: Separate the substrate and metabolites by HPLC. Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of 12(R)-HETE converted to tetranor-12(R)-HETE and other metabolites.

LC-MS/MS for Quantification of 12(R)-HETE and tetranor-12(R)-HETE

Objective: To separate and quantify 12(R)-HETE and tetranor-12(R)-HETE in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral column (e.g., Chiralpak AD-RH) for separation of R and S isomers

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., solid-phase extraction).

-

Chromatographic Separation:

-

Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).

-

Flow Rate: 300 µL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Internal Standard: Use a deuterated internal standard (e.g., 12(S)-HETE-d8) for accurate quantification.[5]

-

-

Quantification: Generate a standard curve using known concentrations of 12(R)-HETE and tetranor-12(R)-HETE to quantify the analytes in the samples.

Conclusion

The biosynthesis of tetranor-12(R)-HETE from 12(R)-HETE via peroxisomal β-oxidation represents a key metabolic pathway for this lipid mediator. Understanding the enzymes and cellular machinery involved is critical for elucidating the biological roles of 12(R)-HETE and its metabolites. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway in various biological systems. Further research, including the determination of kinetic parameters for the involved enzymes and the exploration of this pathway in different disease models, will be essential for advancing our knowledge in this area and for the potential development of therapeutic interventions targeting 12(R)-HETE metabolism.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

Role of tetranor-12(R)-HETE in diabetic nephropathy

An In-Depth Technical Guide on the Role of the 12/15-Lipoxygenase Pathway and its Metabolites in Diabetic Nephropathy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidney's microvasculature.[1][2][3] The pathogenesis is complex, involving a confluence of hemodynamic and metabolic factors.[3] Among the metabolic drivers, lipid mediators derived from the arachidonic acid cascade have emerged as critical players. This guide focuses on the 12/15-lipoxygenase (12/15-LOX) pathway and its primary metabolite, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a precursor to tetranor-12(R)-HETE. Mounting evidence implicates the activation of this pathway in the key pathological processes of DN, including inflammation, oxidative stress, renal fibrosis, and podocyte injury.[4][5] Understanding the intricate role of 12(S)-HETE and its metabolites is crucial for developing novel therapeutic strategies to combat this debilitating complication of diabetes.

The 12/15-Lipoxygenase Pathway in Diabetic Nephropathy

The 12/15-LOX enzyme catalyzes the oxygenation of arachidonic acid to produce 12(S)-HETE.[6] In diabetic conditions, this pathway is significantly upregulated. Studies using streptozotocin (B1681764) (STZ)-induced diabetic animal models show increased 12/15-LOX activity and elevated production of 12-HETE in the kidneys.[7][8] This enzymatic activation is not merely a biomarker but an active contributor to renal damage. The fibrotic actions of key pathological mediators like angiotensin II are often mediated indirectly through an increase in 12(S)-HETE synthesis.[5]

The role of the 12/15-LOX pathway has been validated through both genetic deletion and pharmacological inhibition. Diabetic mice deficient in 12/15-LOX or treated with inhibitors of the enzyme exhibit significant protection against renal injury, showing reduced albuminuria, oxidative stress, inflammation, and collagen deposition.[7]

Signaling Pathways and Pathophysiological Roles

12(S)-HETE exerts its detrimental effects on the kidney through a complex network of signaling pathways, creating a vicious cycle of inflammation and fibrosis.

-

Reciprocal Crosstalk with Angiotensin II and TGF-β: 12(S)-HETE amplifies the pro-fibrotic effects of the renin-angiotensin system by upregulating the expression of Angiotensin II Type 1 (AT1) receptors on glomeruli, mesangial cells, and podocytes.[5][8] Conversely, Angiotensin II stimulates the synthesis of 12(S)-HETE.[5] A similar reciprocal relationship exists with Transforming Growth Factor-β (TGF-β), a master regulator of fibrosis, where each mediator enhances the other's pro-fibrotic activity.[5][9]

-

Activation of Pro-Inflammatory and Pro-Fibrotic Kinases: 12(S)-HETE triggers several downstream signaling cascades implicated in renal damage. This includes the activation of p38 mitogen-activated protein kinase (p38MAPK) and ERK/MAPK, which are central to inflammatory and fibrotic responses.[5][8][10]

-

Induction of Oxidative Stress: The pathway is closely linked to oxidative stress. Direct addition of 12(S)-HETE can induce the expression of NADPH oxidase-1 (NOX-1), a major source of reactive oxygen species (ROS) in cells, contributing to the low-grade inflammation characteristic of DN.[10][11]

-

Podocyte Injury: Podocytes are critical components of the glomerular filtration barrier, and their injury is a hallmark of DN.[12] 12(S)-HETE contributes to podocyte dysfunction and apoptosis, leading to proteinuria.[5][12] This may involve the activation of TRPC6 channels, leading to abnormal calcium influx and subsequent activation of the RhoA/ROCK1 pathway, which disrupts the podocyte actin cytoskeleton.[13][14]

The following diagram illustrates the central role of 12(S)-HETE in mediating diabetic kidney damage.

Data Presentation: Quantitative Findings

Quantitative analysis from clinical and preclinical studies underscores the correlation between the 12/15-LOX pathway and the severity of diabetic nephropathy.

Table 1: 12-HETE Levels in Human Diabetic Nephropathy

| Parameter | Control Group | Diabetic Group (Normal Renal Function) | Diabetic Group (Microalbuminuria) | Diabetic Group (Macroalbuminuria) | p-value | Reference |

|---|---|---|---|---|---|---|

| Urinary 12-HETE (ng/g creatinine) | 69 ± 18 | 250 ± 62 | 226 ± 60 | 404 ± 131 | < 0.01 | [15] |

| Serum 12(S)-HETE (pg/mL, median) | 17.77 | - | Increased vs. Control | Increased vs. Microalbuminuria | < 0.0001 | [16] |

| Plasma 12(S)-HETE (ng/mL) | 92.5 ± 15.5 | 361.3 ± 49.1 | - | - | - |[17] |

Table 2: Effects of 12/15-LOX Inhibition in Experimental Diabetic Nephropathy

| Model / Treatment | Duration | Outcome Measure | Untreated Diabetic | Treated Diabetic | % Change / p-value | Reference |

|---|---|---|---|---|---|---|

| STZ Mice / Baicalein | 10 weeks | Renal 12-HETE Production | Elevated | Prevented Elevation | p < 0.05 | [7] |

| Proteinuria | Elevated | Decreased | p < 0.05 | [7] | ||

| Renal Collagen Deposition | Elevated | Decreased | p < 0.05 | [7] | ||

| STZ Rats / BHPP | 1 week | Urinary 12-HETE/Creatinine | Elevated | Decreased | 30-50% Reduction | [18] |

| STZ Mice / 12/15-LO siRNA | 7 weeks | Albuminuria | Increased | Significantly Reduced | - | [19] |

| Mesangial Matrix Expansion | Increased | Significantly Reduced | - | [19] | ||

| Renal TGF-β Levels | Increased | Lowered | - | [19] |

| | | Renal Collagen IV Levels | Increased | Lowered | - |[19] |

Experimental Protocols

The investigation of the 12/15-LOX pathway in DN relies on established animal and cellular models, coupled with precise analytical techniques.

1. Animal Models of Diabetic Nephropathy

-

Induction: Type 1 diabetes is most commonly induced in rodents using intraperitoneal or intravenous injections of streptozotocin (STZ), a toxin that destroys pancreatic β-cells.[1][7][20] The dose and susceptibility vary by species and strain (e.g., DBA/2J mice are more susceptible than C57BL/6).[1] Type 2 diabetes models, such as the db/db mouse or rats fed a high-fat diet followed by low-dose STZ, are also used.[2][8]

-

Duration: Studies typically last from 8 to 24 weeks to allow for the development of early to moderate features of DN, such as persistent albuminuria, glomerular hypertrophy, and mesangial matrix expansion.[7][8][21]

-

Phenotyping: Key parameters for assessing DN include:

-

Albuminuria: Measured as the urinary albumin-to-creatinine ratio (UACR).[18][21]

-

Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial matrix expansion and glomerulosclerosis.[19]

-

Gene/Protein Expression: Renal tissues are analyzed via qRT-PCR or Western blot for markers of fibrosis (e.g., TGF-β, CTGF, Collagen IV, Fibronectin) and inflammation (e.g., MCP-1, IL-6).[7][19]

-

2. In Vitro Models

-

Cell Types: Primary or immortalized renal cells, such as glomerular mesangial cells, podocytes, or proximal tubular epithelial cells, are frequently used.[8][22][23]

-

Experimental Conditions: Cells are cultured in high glucose (e.g., 25-30 mM) to mimic the hyperglycemic state of diabetes.[22][23] Normal glucose (5 mM) and mannitol (B672) (as an osmotic control) are used for comparison.[22]

-

Analysis: Cultured cells are used to dissect specific signaling pathways. For instance, cells can be treated with 12(S)-HETE directly or with 12/15-LOX inhibitors to observe downstream effects on protein phosphorylation (e.g., p38 MAPK), gene expression, or cellular processes like apoptosis and ROS production.[10][24]

3. Measurement of 12-HETE and its Metabolites

-

Sample Collection: Samples include urine, plasma, serum, and kidney tissue homogenates.[7][16][18]

-

Analytical Methods:

-

ELISA: Enzyme-linked immunosorbent assays are commercially available and commonly used for quantifying 12(S)-HETE in serum and other biological fluids.[16]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for identifying and quantifying a broad range of eicosanoids, including 12-HETE and its metabolites like tetranor-12-HETE, in urine and plasma.[25][26]

-

The diagram below outlines a typical experimental workflow for studying the effect of a 12/15-LOX inhibitor in a diabetic mouse model.

Conclusion and Future Directions

The 12/15-lipoxygenase pathway and its principal metabolite, 12(S)-HETE, are pivotal mediators in the pathogenesis of diabetic nephropathy. They drive renal injury by fostering a pro-inflammatory, pro-oxidative, and pro-fibrotic environment, largely through intricate signaling crosstalk with the renin-angiotensin and TGF-β systems. The consistent renoprotective effects observed with genetic or pharmacological inhibition of 12/15-LOX in preclinical models strongly validate this pathway as a promising therapeutic target.

Future research should focus on several key areas. First, the development of highly selective and potent small-molecule inhibitors of 12/15-LOX suitable for clinical trials is a priority. Second, further investigation is needed to clarify the specific role and utility of downstream metabolites, such as tetranor-12(R)-HETE, as potential noninvasive biomarkers for diagnosing and monitoring the progression of DN. Finally, exploring combination therapies that target both the 12/15-LOX pathway and established pathways like the renin-angiotensin system could offer a synergistic approach to more effectively halt the progression of diabetic kidney disease.

References

- 1. mdpi.com [mdpi.com]

- 2. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Lipoxygenase as a key pharmacological target in the pathogenesis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Role of the β2-adrenergic receptor in podocyte injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrandrine Attenuates Podocyte Injury by Inhibiting TRPC6-Mediated RhoA/ROCK1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrandrine Attenuates Podocyte Injury by Inhibiting TRPC6-Mediated RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 12-lipoxygenase product, 12-hydroxyeicosatetraenoic acid, is increased in diabetics with incipient and early renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 12(S)-hydroxyeicosatetraenoic acid is significantly increased in diabetic kidney disease and associated with renal function decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 12/15-lipoxygenase inhibitors in diabetic nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of cholesterol-tagged small interfering RNAs targeting 12/15-lipoxygenase on parameters of diabetic nephropathy in a mouse model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Bioflavonoid combination attenuates diabetes-induced nephropathy in rats via modulation of MMP-9/TIMP-1, TGF-β, and GLUT-4-associated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 20-HETE and EETs in Diabetic Nephropathy: A Novel Mechanistic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Renal (pro)renin receptor contributes to development of diabetic kidney disease through TGFβ1-CTGF signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of GPR120 in podocytes ameliorates kidney fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Cellular Sources and Biosynthesis of Endogenous Tetranor-12(R)-HETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a downstream metabolite of 12(R)-HETE, its cellular origins and biosynthetic pathways are of significant interest in understanding its physiological and pathological roles. This technical guide provides a comprehensive overview of the primary cellular sources of tetranor-12(R)-HETE, the enzymatic pathways governing its formation, and detailed methodologies for its quantification.

Cellular Sources of the Precursor 12(R)-HETE

The direct cellular production of tetranor-12(R)-HETE is intrinsically linked to the synthesis of its precursor, 12(R)-HETE. The primary cellular sources known to produce 12(R)-HETE are epithelial cells, particularly those of the skin and cornea.

Table 1: Primary Cellular Sources of 12(R)-HETE

| Cell Type | Key Enzyme(s) | Location | Evidence |

| Keratinocytes | 12R-Lipoxygenase (12R-LOX), Cytochrome P450 (CYP) | Epidermis of the skin | Demonstrated production of 12(R)-HETE. 12R-LOX mRNA and protein have been identified in human keratinocytes. |

| Corneal Epithelial Cells | 12R-Lipoxygenase (12R-LOX), Cytochrome P450 (CYP) | Cornea of the eye | Studies have shown the synthesis of 12(R)-HETE by corneal epithelial cells. |

| Platelets | 12-Lipoxygenase (platelet-type, 12-LOX) | Blood | While platelets are a major source of 12(S)-HETE, some studies suggest the potential for 12(R)-HETE production, although this is less predominant.[1] |

While direct quantitative comparisons of tetranor-12(R)-HETE production by these cell types are limited in the current literature, the abundance of the precursor 12(R)-HETE in keratinocytes and corneal epithelial cells suggests these are the principal sources of endogenous tetranor-12(R)-HETE.

Biosynthesis of Tetranor-12(R)-HETE

The formation of tetranor-12(R)-HETE is a multi-step process involving the liberation of arachidonic acid from the cell membrane, its oxygenation to 12(R)-HETE, and subsequent metabolism via peroxisomal β-oxidation.

Signaling Pathway

The biosynthetic pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Subsequently, two primary enzymatic pathways can convert arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE):

-

12R-Lipoxygenase (12R-LOX) Pathway: This is a direct and stereospecific pathway.

-

Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also produce 12(R)-HpETE.

The unstable 12(R)-HpETE is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases. Finally, 12(R)-HETE undergoes two cycles of β-oxidation within the peroxisomes to yield tetranor-12(R)-HETE.

Caption: Biosynthetic pathway of tetranor-12(R)-HETE.

Experimental Protocols

Accurate identification and quantification of tetranor-12(R)-HETE are crucial for studying its biological functions. The following section outlines key experimental methodologies.

Cell Culture and Stimulation

-

Keratinocyte Culture: Primary human epidermal keratinocytes can be cultured in serum-free keratinocyte growth medium. To stimulate 12(R)-HETE production, cells can be treated with calcium ionophores (e.g., A23187) or other relevant stimuli.

-

Corneal Epithelial Cell Culture: Primary or immortalized human corneal epithelial cells can be cultured in appropriate media. Stimulation with growth factors or inflammatory mediators can be used to induce arachidonic acid metabolism.

-

Platelet Isolation and Stimulation: Platelets can be isolated from whole blood by centrifugation. Stimulation with agonists such as thrombin or collagen will induce the release of arachidonic acid metabolites.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of HETE metabolites from cell culture supernatants.

-

Internal Standard Spiking: To each sample of cell culture supernatant, add an appropriate internal standard (e.g., deuterated tetranor-12(R)-HETE) to correct for extraction efficiency and matrix effects.

-

Protein Precipitation: Add two volumes of ice-cold acetonitrile (B52724) to the supernatant to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the lipid metabolites.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold-standard technique for the sensitive and specific quantification of tetranor-12(R)-HETE.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard are monitored.

-

Table 2: Example LC-MS/MS Parameters for Tetranor-12(R)-HETE

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition (example) | m/z 265.2 -> 115.1 |

Note: Specific MRM transitions should be optimized for the instrument being used.

Experimental Workflow

The overall workflow for the identification and quantification of cellular tetranor-12(R)-HETE is depicted below.

References

Investigating the Receptor Binding Profile of Tetranor-12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation. While the biological activities of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been the subject of considerable research, the specific receptor binding profile and signaling pathways of tetranor-12(R)-HETE remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of tetranor-12(R)-HETE's potential receptor interactions, drawing inferences from the established pharmacology of 12(R)-HETE. Furthermore, this document outlines detailed experimental protocols essential for the elucidation of tetranor-12(R)-HETE's receptor binding affinity, functional activity, and downstream signaling cascades. This guide is intended to serve as a foundational resource for researchers aiming to unravel the functional significance of this lipid metabolite.

Introduction

12-Hydroxyeicosatetraenoic acids (12-HETEs) are bioactive eicosanoids derived from arachidonic acid via the action of 12-lipoxygenase enzymes. The stereoisomers, 12(S)-HETE and 12(R)-HETE, exhibit distinct biological activities and receptor interactions. Tetranor-12(R)-HETE is a chain-shortened metabolite of 12(R)-HETE, and understanding its receptor binding profile is crucial for a complete picture of 12-HETE metabolism and function. To date, no direct receptor binding assays have been published for tetranor-12(R)-HETE. Consequently, its receptor targets and associated signaling pathways are yet to be definitively identified.

Based on the known interactions of its parent compound, 12(R)-HETE, potential, yet unconfirmed, receptor targets for tetranor-12(R)-HETE may include the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2). It is also conceivable that tetranor-12(R)-HETE interacts with other, currently unidentified, G-protein coupled receptors (GPCRs) or nuclear receptors.

Potential Receptor Targets and Inferred Signaling Pathways

Given the absence of direct binding data for tetranor-12(R)-HETE, we extrapolate from the known pharmacology of 12(R)-HETE to propose potential avenues for investigation.

Thromboxane A2 (TP) Receptor

12(R)-HETE has been shown to act as a competitive antagonist at the TP receptor. It is plausible that tetranor-12(R)-HETE may retain some affinity for this receptor.

Hypothesized Signaling Pathway:

Leukotriene B4 Receptor 2 (BLT2)

12(R)-HETE is known to bind to the BLT2 receptor. This interaction could also be a property of its tetranor metabolite.

Hypothesized Signaling Pathway:

Quantitative Data Summary (Inferred from 12(R)-HETE)

The following table summarizes the available quantitative data for the parent compound, 12(R)-HETE. It is critical to note that these values are not directly applicable to tetranor-12(R)-HETE and experimental validation is required.

| Ligand | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| 12(R)-HETE | Thromboxane A2 (TP) | Competitive Binding | Human Platelets | IC₅₀ | ~10 µM | (Mais et al., 1985) |

| 12(R)-HETE | Leukotriene B4 2 (BLT2) | Competitive Binding | CHO cells expressing human BLT2 | % Inhibition @ 1 µM | ~50% | (Okuno et al., 2008) |

Recommended Experimental Protocols

To definitively determine the receptor binding profile of tetranor-12(R)-HETE, a series of well-established assays should be employed.

Radioligand Binding Assays

This is the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of tetranor-12(R)-HETE for candidate receptors (e.g., TP, BLT2).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

-

Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of unlabeled tetranor-12(R)-HETE.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of tetranor-12(R)-HETE to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay determines whether a ligand acts as an agonist or antagonist at a G-protein coupled receptor.

Objective: To assess the ability of tetranor-12(R)-HETE to activate G-proteins via a specific GPCR.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the receptor of interest.

-

Incubation: Incubate the membranes with GDP and increasing concentrations of tetranor-12(R)-HETE in the presence of [³⁵S]GTPγS.

-

Separation: Separate bound and free [³⁵S]GTPγS by filtration.

-

Quantification: Measure the radioactivity of the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of tetranor-12(R)-HETE to determine the EC₅₀ and maximal effect (Emax).

Second Messenger Assays

These assays measure the downstream effects of receptor activation.

Objective: To quantify the functional consequence of tetranor-12(R)-HETE binding to a receptor.

Methodology (example for a Gq-coupled receptor):

-

Cell Culture: Use whole cells expressing the receptor of interest.

-

Stimulation: Treat the cells with increasing concentrations of tetranor-12(R)-HETE.

-

Measurement of Inositol Phosphates (IPs): Lyse the cells and measure the accumulation of IPs using a commercially available kit.

-

Data Analysis: Plot the IP accumulation against the log concentration of tetranor-12(R)-HETE to determine the EC₅₀.

Methodology (example for a Gi-coupled receptor):

-

Cell Culture: Use whole cells expressing the receptor of interest.

-

Stimulation: Treat the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of tetranor-12(R)-HETE.

-

Measurement of cAMP: Lyse the cells and measure the levels of cyclic AMP (cAMP) using a commercially available kit (e.g., ELISA).

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of tetranor-12(R)-HETE to determine the IC₅₀.

Conclusion

The receptor binding profile of tetranor-12(R)-HETE represents a significant knowledge gap in the field of eicosanoid research. While inferences can be drawn from its parent compound, 12(R)-HETE, dedicated experimental investigation is imperative. The protocols outlined in this guide provide a clear roadmap for researchers to characterize the binding affinities and functional activities of tetranor-12(R)-HETE at various potential receptors. Elucidating these interactions will be instrumental in understanding the full biological significance of the 12-lipoxygenase pathway and may reveal novel therapeutic targets for a range of physiological and pathological processes.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of tetranor-12(R)-HETE in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tetranor-12(R)-HETE, a key metabolite of 12(R)-HETE. Eicosanoids and their metabolites are critical lipid mediators in various physiological and pathological processes, including inflammation and cancer.[1] Accurate quantification of these low-abundance analytes is essential for understanding their biological roles. The described protocol employs solid-phase extraction (SPE) for sample cleanup and chiral liquid chromatography for the specific separation of the 12(R)-HETE enantiomer metabolite, coupled with tandem mass spectrometry for sensitive detection. This method provides the robustness and precision required for biomarker research and clinical studies.

Biological Pathway of tetranor-12(R)-HETE Formation

tetranor-12(R)-HETE is a product of arachidonic acid (AA) metabolism. AA is first converted to 12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) through the action of cytochrome P450 (CYP450) or 12R-lipoxygenase (12R-LOX) enzymes.[2][3] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation, which shortens the carbon chain to form tetranor-12(R)-HETE.[4] This metabolic pathway is a crucial route for the catabolism of HETE isomers.

Caption: Biosynthetic pathway of tetranor-12(R)-HETE from Arachidonic Acid.

Experimental Protocols

This section provides a detailed methodology for sample preparation and analysis.

Materials and Reagents

-

Standards: tetranor-12(R)-HETE and deuterated internal standard (e.g., 12(S)-HETE-d8).

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, water, ethyl acetate (B1210297), hexane, and acetic acid.

-

SPE Cartridges: C18 or polymeric reverse-phase SPE cartridges (e.g., Oasis HLB).[5]

-

Collection Tubes: Polypropylene tubes.

-

Biological Matrix: Human plasma, urine, or cell culture media.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.[1][6] Solid-phase extraction is a widely used and effective technique for eicosanoid analysis.[1]

-

Acidification: Acidify 1 mL of the biological sample (e.g., plasma, urine) to a pH of ~3.5 with 2M hydrochloric acid or 20 µl of acetic acid.[5][7]

-

Internal Standard: Spike the sample with the deuterated internal standard (e.g., 1.5 ng of D8-12(S)-HETE) to correct for extraction loss and matrix effects.[5]

-

SPE Column Conditioning: Condition the SPE cartridge by washing sequentially with 3-5 mL of methanol followed by 3-5 mL of water.[5][8]

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 0.5-1 mL/minute.[7]

-

Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 3-5 mL of water, followed by 3 mL of 10-25% methanol in water.[5][8]

-

Elution: Elute the analyte from the cartridge with 2-4 mL of methanol or ethyl acetate into a clean collection tube.[5][7]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5:0.1 methanol:water:acetic acid).[5][9]

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Conditions

Chiral chromatography is necessary to separate the 12(R)-HETE and 12(S)-HETE enantiomers and their metabolites.[10][11]

-

LC System: UPLC or HPLC system.

-

Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral column.[11]

-

Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[11]

-

Injection Volume: 10-40 µL.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11]

-

MRM Transitions: The deprotonated molecule [M-H]⁻ is used as the precursor ion. Product ions are generated through collision-induced dissociation. Specific transitions should be optimized by infusing the analytical standard.

-

tetranor-12(R)-HETE: Precursor ion (m/z) 265.2 → Product ions (to be determined by direct infusion, but based on HETE fragmentation, likely involve cleavage near the hydroxyl group and loss of water/CO2).

-

12(R)-HETE (for reference): m/z 319 → m/z 179 (cleavage between C-11 and C-12).[11]

-

Internal Standard (12(S)-HETE-d8): m/z 327 → Product ions.[11]

-

Quantitative Data and Method Performance

The method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for eicosanoid quantification methods.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve over the defined range.[13] |

| Lower Limit of Quantification (LLOQ) | 0.01 - 1.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined. |

| Intra-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements within the same day.[13] |

| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements on different days.[13] |

| Accuracy (% Error) | Within ±15% | The closeness of the measured value to the true value.[13] |

| Recovery | 70 - 115% | The efficiency of the extraction process, determined by comparing pre- and post-extraction spiked samples.[13] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of tetranor-12(R)-HETE in biological samples. The combination of a robust solid-phase extraction cleanup, specific chiral chromatographic separation, and sensitive tandem mass spectrometry detection allows for accurate measurement, making it a valuable tool for research in inflammation, cardiovascular disease, and oncology where eicosanoid signaling plays a critical role.

References

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 7. arborassays.com [arborassays.com]

- 8. mdpi.com [mdpi.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

Protocol for the Extraction of Tetranor-12(R)-HETE from Plasma for LC-MS/MS Analysis

Application Note AP-2025-12

This application note provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key β-oxidation product of 12(R)-HETE, from human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this lipid mediator for various research applications. Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, an eicosanoid produced via the 12-lipoxygenase pathway. As a major metabolite, its quantification in plasma can provide valuable insights into the activity of this pathway in various physiological and pathological states. Accurate measurement requires efficient extraction from the complex plasma matrix to remove interfering substances like proteins and phospholipids. This protocol details a robust solid-phase extraction method optimized for recovery and reproducibility.

Pre-Analytical Considerations

To ensure the integrity of the analytical results, strict adherence to pre-analytical procedures is critical. Eicosanoids are susceptible to in vitro formation and degradation.

-

Anticoagulant: Use of ethylenediaminetetraacetic acid (EDTA)-stabilized tubes is recommended for plasma collection.

-

Sample Handling: After collection, plasma should be separated from blood cells by centrifugation at low temperatures (e.g., 800-1000 x g for 10 minutes at 4°C) as soon as possible.

-

Storage: Plasma samples should be immediately frozen and stored at -80°C until analysis. Long-term storage at -20°C can lead to an increase in eicosanoid levels.[1][2]

-